molecular formula C18H15ClN2O2 B12183388 N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B12183388
M. Wt: 326.8 g/mol
InChI Key: KHLUZVGEMCDZCY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide (CAS: 1144452-56-1) is an acetamide derivative featuring a 5-chloroindole core linked to a 4-acetylphenyl group via an acetamide bridge. Its molecular formula is C₁₈H₁₆ClN₃O₂, with a molecular weight of 341.79 g/mol . The 4-acetylphenyl substituent introduces an electron-withdrawing acetyl group, which may influence solubility, metabolic stability, and receptor-binding affinity.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)13-2-5-16(6-3-13)20-18(23)11-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

KHLUZVGEMCDZCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to introduce the acetamide group.

    Coupling with 4-Acetylphenyl Group: The final step involves coupling the chlorinated indole acetamide with 4-acetylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the compound can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its indole core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Indole-Based Acetamides

Table 1: Key Structural Features and Properties of Indole-Based Acetamides
Compound Name / ID Indole Substituents Phenyl/Other Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 5-chloro 4-acetylphenyl 341.79 N/A
10j () 5-methoxy, 2-methyl, 4-Cl-benzoyl 3-chloro-4-fluorophenyl ~500 (estimated) Anticancer (Bcl-2/Mcl-1)
10k () 5-methoxy, 2-methyl, 4-Cl-benzoyl Naphthalen-1-yl ~500 (estimated) Anticancer (Bcl-2/Mcl-1)
37 () 5-methoxy, 4-Cl-benzoyl 4-fluorophenylsulfonyl ~450 (estimated) N/A
6y () 5-methoxy, 2-methyl, 4-Cl-benzoyl N-(2-tert-butylphenyl)-pyridinyl ~600 (estimated) N/A
2-[1-[(2-Cl-phenyl)methyl]indol-3-yl]-N-(4-MeO-phenyl)acetamide () 1-(2-Cl-benzyl) 4-methoxyphenylsulfonyl ~480 (estimated) N/A

Key Observations :

  • Substituent Effects : The target compound’s 4-acetylphenyl group contrasts with electron-withdrawing (e.g., nitro in ), bulky (e.g., naphthyl in 10k ), or sulfonyl groups (e.g., 4-fluorophenylsulfonyl in ). These variations influence lipophilicity and steric hindrance, which may affect membrane permeability and target binding.
  • Indole Modifications : The 5-chloro substitution in the target compound differs from methoxy (10j, 10k) or methyl groups (10j, 10k, 6y). Methoxy groups enhance solubility but may reduce metabolic stability compared to chloro substituents .

Comparison with Acetamides Bearing Diverse Aromatic Substituents

Table 2: Functional Group Variations in Aromatic Acetamides
Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Reference
MRS1706 () Purine-linked 2,3,6,7-tetrahydro-2,6-dioxo-purine ~450 (estimated)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Phenyl Nitro, methylsulfonyl 292.72
N-(4-Hydroxyphenyl)acetamide () Phenyl Hydroxyl 151.16
4f () Styryl-indole Trifluoroacetyl, fluorostyryl ~500 (estimated)

Key Observations :

  • Hydrogen Bonding : Compounds like N-(4-hydroxyphenyl)acetamide ( ) prioritize H-bonding via hydroxyl groups, whereas the target’s acetyl group may engage in weaker dipole interactions.

Biological Activity

N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide, a synthetic organic compound, is classified as an indole derivative with notable biological activity. Its molecular formula is C18H15ClN2O2, and it exhibits a molecular weight of approximately 326.8 g/mol. The compound features an indole core, which is recognized for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article delves into the biological activities of this compound, supported by various studies and data tables.

Anticancer Activity

Indole derivatives have been extensively studied for their potential to inhibit cancer cell proliferation. This compound has shown promising results in various cancer cell lines. The presence of the indole moiety is crucial for its anticancer effects, as it can interact with multiple biological targets.

Case Studies:

  • In vitro Studies: A study demonstrated that compounds with indole cores could effectively reduce the viability of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies: Computational analyses indicated that this compound binds favorably to key proteins involved in cancer progression, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens. Its effectiveness varies depending on the structure and substituents attached to the indole ring.

Antimicrobial Testing Results:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus15.625 - 62.5 μMBactericidal
Methicillin-resistant S. aureus (MRSA)62.5 - 125 μMBactericidal
Escherichia coli125 - 250 μMModerate
Candida albicans31.108 - 62.216 μMModerate

The antimicrobial activity is attributed to the halogenated phenyl group, which enhances lipophilicity, allowing the compound to penetrate bacterial membranes effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Indole Core: Essential for binding to biological targets.
  • Acetylphenyl Group: Modulates solubility and receptor interactions.
  • Chloro Substituent: Enhances antimicrobial efficacy by improving membrane permeability.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structural integrity of the synthesized compound.

Molecular Docking Studies

Recent studies utilized molecular docking simulations to predict how this compound interacts with various enzymes and receptors:

  • Target Proteins: Identified targets include kinases and proteases involved in cancer pathways.
  • Binding Affinity: The compound demonstrated strong binding affinity, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities influenced by minor modifications:

Compound NameStructural FeaturesNotable Activities
N-(4-acetylphenyl)-2-(3-chloroindol-1-yl)acetamideChlorine at 3-positionAntitumor properties
N-(4-acetylphenyl)-2-(5-methoxyindol-1-yl)acetamideMethoxy substitutionEnhanced solubility
N-(4-acetylphenyl)-2-(5-bromoindol-1-yl)acetamideBromine substitutionPotential anti-inflammatory effects

This table illustrates how structural variations can lead to significant differences in pharmacological profiles.

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